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Compound of Interest

Compound Name: 6-bromo-3H-isobenzofuran-1-one

Cat. No.: B103412

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the request for tH NMR and 3C NMR data for the compound 6-
bromo-3H-isobenzofuran-1-one (CAS Number: 19477-73-7). Following a comprehensive
search of scientific literature and chemical databases, it has been determined that the specific
experimental *H and 3C NMR spectral data for this compound are not readily available in the
public domain.

While many commercial suppliers list 6-bromo-3H-isobenzofuran-1-one, they do not provide
public access to its detailed NMR characterization data. Scholarly articles and patents found
describe the synthesis of related isobenzofuran-1-one derivatives or mention 6-bromophthalide
as a component in a mixture without reporting its isolated spectral data.

In lieu of the specific data, this guide provides a detailed, generalized experimental protocol for
acquiring *H and 3C NMR spectra for an organic compound such as 6-bromo-3H-
isobenzofuran-1-one. Additionally, predicted NMR data based on the chemical structure and
data from its isomer, 5-bromophthalide, are presented to offer an estimation of the expected
spectral characteristics.

Predicted NMR Data and Structural Assignment

The structure of 6-bromo-3H-isobenzofuran-1-one is presented below, with protons and
carbons labeled for theoretical NMR assignment.
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Structure of 6-bromo-3H-isobenzofuran-1-one
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Caption: Chemical structure of 6-bromo-3H-isobenzofuran-1-one.
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Based on the structure, the following table outlines the predicted *H and 3C NMR signals. The
predictions are informed by general principles of NMR spectroscopy and by comparison with
the known data for the isomeric 5-bromophthalide.

Table 1: Predicted *H NMR Spectroscopic Data for 6-bromo-3H-isobenzofuran-1-one

Predicted Chemical Shift

3) Multiplicity Assignment
Ppm
~53-55 Singlet (s) H-3 (CH2)
] Aromatic Protons (H-4, H-5, H-
~76-7.9 Multiplet (m)

7

Table 2: Predicted 3C NMR Spectroscopic Data for 6-bromo-3H-isobenzofuran-1-one

Predicted Chemical Shift (6) ppm Assignment

~68-70 C-3 (CH2)

~120-135 Aromatic CH

~125- 150 Aromatic C (quaternary)
~168-172 C-1 (C=0)

Experimental Protocols

A generalized experimental protocol for the acquisition of *H and 3C NMR spectra is provided
below. This protocol is intended as a guide and may require optimization based on the specific
instrumentation and sample characteristics.

1. Sample Preparation:
¢ Weigh approximately 5-10 mg of the purified 6-bromo-3H-isobenzofuran-1-one.

» Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,
CDCIs) in a clean, dry vial.
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Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing
the chemical shifts to O ppm.

Transfer the solution to a 5 mm NMR tube.
. IH NMR Spectroscopy Acquisition:
Instrument: A 400 MHz or 500 MHz NMR spectrometer.
Solvent: CDCls
Temperature: 298 K
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).

Acquisition Parameters:

[¢]

Spectral Width: Approximately 16 ppm.

[e]

Number of Scans: 16 to 64, depending on the sample concentration.

o

Relaxation Delay (D1): 1-2 seconds.

[¢]

Acquisition Time: Approximately 2-4 seconds.

Processing:

[e]

Apply a Fourier transform to the free induction decay (FID).

o

Phase correct the spectrum.

[¢]

Calibrate the chemical shift scale to the TMS signal at 0 ppm.

[¢]

Integrate the signals to determine the relative number of protons.
. 3C NMR Spectroscopy Acquisition:

Instrument: A 400 MHz or 500 MHz NMR spectrometer.
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e Solvent: CDCls

e Temperature: 298 K

e Pulse Program: A standard proton-decoupled 13C experiment (e.g., 'zgpg30' on a Bruker
instrument).

e Acquisition Parameters:

[¢]

Spectral Width: Approximately 240 ppm.

[e]

Number of Scans: 1024 or more, as 13C is a less sensitive nucleus.

o

Relaxation Delay (D1): 2 seconds.

[¢]

Acquisition Time: Approximately 1-2 seconds.

e Processing:

o Apply a Fourier transform to the FID.

o Phase correct the spectrum.

o Calibrate the chemical shift scale to the solvent signal (CDCIs at 77.16 ppm).

The following diagram illustrates a typical workflow for the characterization of an organic
compound using NMR spectroscopy.
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General Workflow for NMR Spectroscopic Analysis
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Caption: A logical workflow for the analysis of a chemical compound using NMR.
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In conclusion, while the specific *H and 3C NMR data for 6-bromo-3H-isobenzofuran-1-one
are not publicly documented, this guide provides the necessary protocols and theoretical
framework to aid researchers in its characterization. The provided diagrams and tables serve
as a valuable resource for the synthesis and analysis of this and related compounds.

 To cite this document: BenchChem. [Technical Guide: Spectroscopic Data for 6-bromo-3H-
isobenzofuran-1-one]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b103412#1h-nmr-and-13c-nmr-data-for-6-bromo-3h-
isobenzofuran-1-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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